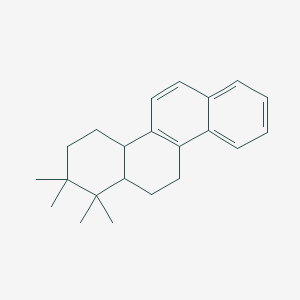![molecular formula C22H16Cl2 B14316488 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 113547-20-9](/img/structure/B14316488.png)
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methodsThis reaction yields the spiro compound with a high yield of around 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Corey–Chaykovsky reaction provides a scalable route that can be adapted for larger-scale synthesis. The reaction conditions typically involve the use of dimethyloxosulfonium methylide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The spiro structure allows for potential oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spiro structure imparts interesting electronic and optical properties, making it useful in the development of advanced materials.
Biological Studies: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing biochemical pathways. Specific pathways and targets may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound lacks the dichloro and phenyl substituents, making it less complex.
Uniqueness
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific substituents, which impart distinct chemical and physical properties
Propiedades
Número CAS |
113547-20-9 |
|---|---|
Fórmula molecular |
C22H16Cl2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1,1-dichloro-3-methyl-3-phenylspiro[cyclopropane-2,9'-fluorene] |
InChI |
InChI=1S/C22H16Cl2/c1-20(15-9-3-2-4-10-15)21(22(20,23)24)18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14H,1H3 |
Clave InChI |
GCRCARONCAKBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(C1(Cl)Cl)C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
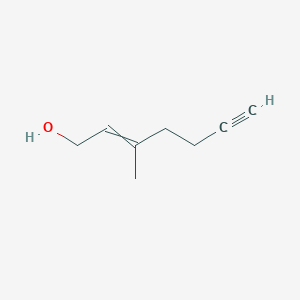

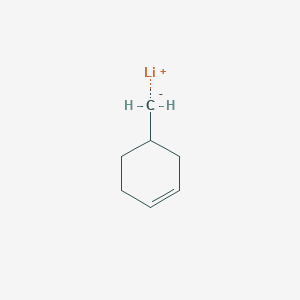
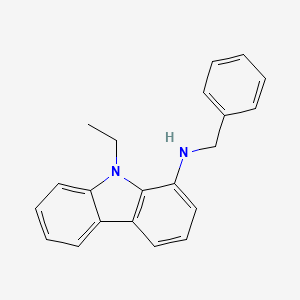
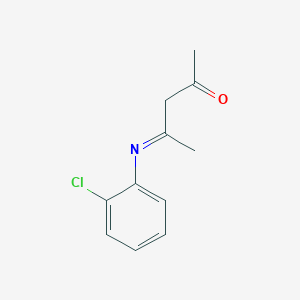
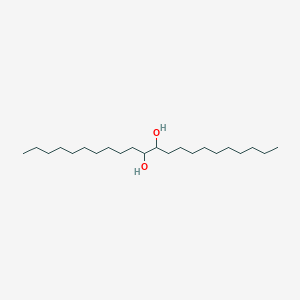
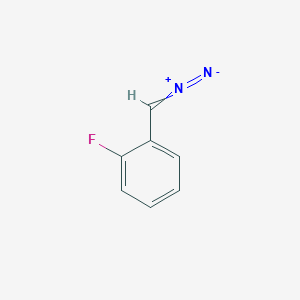


![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

